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2-Methoxycrotonic acid

Cat. No.: B8112495
M. Wt: 116.11 g/mol
InChI Key: NVPNCVRJVRLJMU-ONEGZZNKSA-N
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Description

Contextual Significance of Alpha,Beta-Unsaturated Carboxylic Acids in Chemical Synthesis

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds that feature a carbon-carbon double bond conjugated to a carboxylic acid functional group. This structural motif makes them highly valuable and versatile building blocks in organic synthesis. chemistryviews.org They are prevalent in numerous biologically active natural products and pharmaceuticals. chemistryviews.org

The reactivity of α,β-unsaturated carboxylic acids is characterized by the electrophilic nature of the β-carbon, which is susceptible to nucleophilic attack in what is known as a Michael addition. This reactivity, along with the ability to undergo various other transformations such as cycloadditions, reductions, and polymerizations, makes them key intermediates for the synthesis of a wide array of more complex molecules. rsc.org

Traditional methods for their synthesis, such as the Wittig or Horner–Wadsworth–Emmons reactions, often generate significant amounts of byproducts, which can complicate purification and limit their use in large-scale industrial applications. chemistryviews.org Consequently, the development of more efficient and atom-economical synthetic routes, such as transition metal-catalyzed carbonylations and carboxylations, remains an active area of research. chemistryviews.orgrsc.org These newer methods often allow for the direct synthesis of α,β-unsaturated carboxylic acids from simple starting materials like alkynes and carbon monoxide, offering higher yields and greater stereocontrol. rsc.orggoogle.com

Overview of Methoxy-Substituted Unsaturated Carboxylic Acids in Research

The introduction of a methoxy (B1213986) group onto the backbone of an unsaturated carboxylic acid can significantly influence its chemical and physical properties. The position of the methoxy group—whether at the alpha, beta, or another position—alters the electron density distribution within the molecule, thereby affecting its reactivity, acidity, and potential for intramolecular interactions. acs.org

For instance, research on γ-methoxy-α,β-unsaturated carboxylic acids has explored the role of intramolecular hydrogen bonding and its effect on the acidity of the carboxylic acid group. acs.org The methoxy group, being an electron-donating group, can also influence the stereochemical outcome of reactions, as seen in enantioselective hydrogenations of methoxy-substituted propenoic acids. u-szeged.hu

In the context of materials science, methoxy-substituted unsaturated carboxylic acids can serve as monomers for the synthesis of polymers with specific properties. The presence of the methoxy group can enhance solubility and provide sites for further functionalization. Furthermore, studies on the catabolism of methoxy-substituted aromatic compounds have revealed metabolic pathways where methoxycrotonic acid derivatives are intermediates. researchgate.netasm.org

Scope and Core Research Focus on 2-Methoxycrotonic Acid

This compound, with the chemical formula C₅H₈O₃, is a derivative of crotonic acid where a methoxy group is substituted at the second carbon (the α-position) of the butenoic acid chain. The IUPAC name for this compound is (2E)-2-methoxybut-2-enoic acid. molport.com Its structure is characterized by the methoxy group being directly attached to the double bond, which influences its electronic properties and reactivity.

Research on this compound has touched upon its synthesis and its role as an intermediate in more complex chemical transformations. For example, it has been synthesized from (trichloromethyl)vinylcarbinol in a reaction with methanolic potassium hydroxide, where a migration of the double bond to a conjugated position is observed. cdnsciencepub.com It has also been mentioned as a constituent in the synthesis of more complex molecules, such as cephalosporin (B10832234) derivatives. prepchem.com

The core research interest in this compound lies in understanding how the α-methoxy group modifies the characteristic reactivity of the α,β-unsaturated carboxylic acid scaffold. This includes its participation in various chemical reactions like oxidation, reduction, and substitution. The electron-donating nature of the methoxy group is hypothesized to create unique reactivity patterns, particularly in polymerization and β-elimination reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B8112495 2-Methoxycrotonic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methoxybut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-4(8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPNCVRJVRLJMU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(=O)O)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations: E/z Isomerism of 2 Methoxycrotonic Acid

Principles of Geometric Isomerism in Alpha,Beta-Unsaturated Systems

Geometric isomerism, a form of stereoisomerism, occurs in molecules with restricted rotation around a bond, most commonly a carbon-carbon double bond. chemistrytalk.org In alpha,beta-unsaturated carbonyl compounds like 2-methoxycrotonic acid, the presence of the C=C double bond prevents free rotation, leading to the possibility of different spatial arrangements of the substituents attached to the double-bonded carbons. chemistrytalk.orgsiue.edu

For geometric isomerism to exist, each carbon atom of the double bond must be attached to two different groups. chemistrytalk.org The nomenclature used to distinguish between these isomers depends on the nature of these substituents. The cis-trans notation is often used for disubstituted alkenes where two identical groups are present. masterorganicchemistry.com However, for more complex systems, including tri- or tetra-substituted alkenes, the E/Z notation system is employed. chemistrytalk.orgdalalinstitute.com This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, where substituents on each carbon of the double bond are assigned a priority. chemistrytalk.org If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite). leah4sci.com

The presence of the carbonyl group in alpha,beta-unsaturated systems influences the electronic distribution and geometry of the molecule, which can affect the stability and reactivity of the E/Z isomers. fiveable.me

Isomeric Forms of this compound (E and Z Stereoisomers)

This compound, with the chemical formula C₅H₈O₃, exists as two geometric isomers: (E)-2-methoxycrotonic acid and (Z)-2-methoxycrotonic acid. vulcanchem.comstenutz.eu These isomers arise from the different arrangements of the substituents—a carboxyl group (-COOH), a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), and a hydrogen atom (H)—around the central carbon-carbon double bond.

The systematic IUPAC name for the trans-configured isomer is (2E)-2-methoxybut-2-enoic acid. vulcanchem.commolport.com In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, the cis-configured isomer is named (Z)-2-methoxybut-2-enoic acid, where the higher priority groups are on the same side. stenutz.eu

The physical and chemical properties of these isomers can differ due to their distinct three-dimensional structures. These differences can manifest in properties such as boiling points, melting points, and solubility, as seen in other isomeric pairs like cis- and trans-1,2-dichloroethene. masterorganicchemistry.com

Theoretical and Experimental Approaches for Stereochemical Assignment and Analysis

A variety of experimental and theoretical methods are employed to assign and analyze the stereochemistry of E/Z isomers of alpha,beta-unsaturated compounds like this compound.

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between geometric isomers. The chemical shifts and coupling constants of the protons in the vicinity of the double bond are often different for the E and Z isomers. cdnsciencepub.com For instance, in related unsaturated esters, the relative positions of proton signals can help in assigning the configuration. cdnsciencepub.com Techniques like 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY/EXSY) can be particularly useful for identifying equilibrating E/Z diastereomers in solution. nih.govacs.orgresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of certain bonds, particularly the C=C and C=O stretching frequencies, can differ between E and Z isomers, providing clues to their configuration. missouri.edu

X-ray Crystallography: For crystalline solids, X-ray crystallography provides definitive proof of the stereochemistry by mapping the precise arrangement of atoms in the crystal lattice. missouri.edu

Theoretical Approaches:

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are used to predict the relative stabilities of the E and Z isomers. uc.ptmdpi.com By calculating the optimized geometries and total electronic energies of each isomer, researchers can determine the thermodynamically more stable form. ucp.byresearchgate.net These computational studies can also provide insights into the geometric parameters and electronic structures that differentiate the isomers. missouri.edu

Stability and Interconversion Dynamics of E and Z Isomers

The relative stability of the E and Z isomers of an alpha,beta-unsaturated system is influenced by a combination of steric and electronic factors. Generally, the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer because of reduced steric hindrance between the substituent groups. siue.edu

However, interconversion between the E and Z isomers can occur under certain conditions, such as exposure to heat or light (photoisomerization). nih.govnih.gov The energy barrier for this interconversion is typically high for simple alkenes but can be lowered in conjugated systems due to the delocalization of pi-electrons. nih.gov The presence of electron-withdrawing or electron-donating groups can further influence this energy barrier. nih.gov

The dynamics of this equilibrium can be studied using techniques like variable-temperature NMR (VT-NMR) and 2D EXSY NMR, which can detect the exchange between the two isomeric forms in solution. nih.govresearchgate.net The ratio of E to Z isomers at equilibrium is determined by their relative Gibbs free energies. mdpi.com In some cases, photochemical or catalytic methods can be used to selectively favor the formation of the less stable Z-isomer. chemistryworld.comresearchgate.netgoogle.com For example, visible-light photocatalysis has been shown to effectively isomerize E-alkenes to their less stable Z-counterparts. researchgate.net

Advanced Synthetic Methodologies for 2 Methoxycrotonic Acid and Analogues

Strategies for Selective Carbon-Oxygen Bond Formation at the 2-Position

The formation of the carbon-oxygen bond at the 2-position of the crotonic acid backbone is a critical step in the synthesis of 2-methoxycrotonic acid. A primary strategy for achieving this is through nucleophilic substitution reactions, where a methoxide (B1231860) source displaces a suitable leaving group.

One of the most common and effective methods is the Williamson ether synthesis . This reaction involves the treatment of a 2-halo-crotonic acid derivative, such as ethyl 2-bromocrotonate, with a methoxide source like sodium methoxide. The methoxide ion acts as a nucleophile, attacking the electrophilic carbon at the 2-position and displacing the bromide ion to form the desired methoxy (B1213986) ether. The general scheme for this reaction is depicted below:

Scheme 1: Williamson Ether Synthesis for this compound Derivatives

In this reaction, R can be a protecting group or a hydrogen atom.

The efficiency of this reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the reaction temperature. Halides such as bromide and iodide are excellent leaving groups, facilitating the nucleophilic attack. Aprotic polar solvents are typically employed to solvate the methoxide ion and promote the reaction.

Another approach involves the O-methylation of a β-keto ester precursor, such as ethyl 2-methylacetoacetate. The enolate of the β-keto ester can be selectively O-methylated using a methylating agent. Subsequent chemical modifications can then be performed to yield the desired this compound.

A study on the synthesis of new 4-substituted-3-alkoxy-2-butenoic acid esters demonstrated a similar principle, where ethyl (2E)-4-bromo-3-alkoxybut-2-enoates were reacted with phenols or naphthols in the presence of potassium carbonate and acetone (B3395972) to form new ether linkages. yu.edu.jo This highlights the versatility of nucleophilic substitution for creating C-O bonds in related unsaturated systems.

Table 3.1: Comparison of Strategies for C-O Bond Formation
Method Precursor Reagents Key Advantages Potential Challenges
Williamson Ether Synthesis2-Halocrotonic acid derivativeSodium methoxideHigh yields, readily available reagents.Potential for elimination side reactions.
O-methylation of β-keto esterEthyl 2-methylacetoacetateMethylating agent, baseGood control of regioselectivity.Requires additional steps to form the double bond.

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist as either the (E) or (Z) isomer. The stereoselective synthesis of a specific isomer is crucial for applications where the geometric configuration influences biological activity or material properties.

One strategy to achieve stereoselectivity is through the use of stereospecific reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For instance, starting with a pure (E)- or (Z)-2-bromocrotonic acid derivative in a Williamson ether synthesis can, under appropriate conditions that favor a direct substitution pathway, lead to the corresponding (E)- or (Z)-2-methoxycrotonic acid isomer with retention of configuration.

Isomerization is another powerful technique for obtaining the desired stereoisomer. In some cases, a mixture of (E) and (Z) isomers may be formed, from which the desired isomer can be isolated. Alternatively, conditions can be employed to isomerize the undesired isomer to the desired one. For example, a study on the synthesis of (E)-3-propyl-4-oxo-2-butenoic acid esters demonstrated that the (Z)-isomer could be effectively isomerized to the (E)-isomer under acidic conditions. aklectures.com A similar acid- or base-catalyzed isomerization could potentially be applied to a mixture of this compound isomers to enrich the desired stereoisomer.

Furthermore, stereoselective olefination reactions can be employed to construct the double bond with a specific geometry. While not directly reported for this compound, variations of the Horner-Wadsworth-Emmons reaction or Wittig reaction using appropriately substituted phosphonate (B1237965) ylides or phosphonium (B103445) ylides could offer a route to stereochemically defined α-methoxy-α,β-unsaturated esters.

Table 3.2: Approaches to Stereoselective Synthesis of this compound Isomers
Approach Description Expected Outcome Key Considerations
Stereospecific SubstitutionNucleophilic substitution on a stereochemically pure 2-halocrotonate.Formation of the corresponding (E) or (Z) isomer.Reaction conditions must minimize isomerization.
IsomerizationConversion of an isomeric mixture or the undesired isomer to the desired one.Enrichment of the thermodynamically more stable isomer.Requires careful selection of isomerization conditions (acid, base, or catalyst).
Stereoselective OlefinationConstruction of the double bond using stereoselective olefination methods.Predominant formation of either the (E) or (Z) isomer.Requires the synthesis of specific ylide precursors.

Application of Tandem Reaction Sequences in this compound Synthesis

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, all occurring in a single pot. These sequences are highly efficient as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste.

For the synthesis of this compound and its analogues, a potential tandem sequence could involve a conjugate addition followed by an elimination or a substitution reaction. For instance, a Michael addition of a methoxide nucleophile to a suitable Michael acceptor could be followed by an in-situ elimination of a leaving group to generate the α-methoxy-α,β-unsaturated system. While specific examples for this compound are not prevalent in the literature, the concept has been demonstrated in the synthesis of other complex molecules. For example, tandem Michael addition/enantioselective protonation reactions have been catalyzed by artificial enzymes, showcasing the potential for complex transformations in a single pot. youtube.com

Another conceptual tandem approach could involve the reaction of an allenoate with a methoxide source. The initial conjugate addition of the methoxide could be followed by a protonation and double bond migration to afford the this compound derivative.

Research into copper-catalyzed three-component tandem reactions for the synthesis of β-carboalkoxy-γ-lactams, involving a conjugate reduction, Mannich reaction, and subsequent lactamization, highlights the power of tandem strategies in constructing complex molecular architectures from simple precursors. thieme-connect.com Similar multi-component strategies could be envisioned for the synthesis of this compound derivatives.

Table 3.3: Conceptual Tandem Reaction Sequences for this compound Synthesis
Tandem Sequence Proposed Intermediates Potential Advantages
Michael Addition-EliminationEnolate intermediateHigh atom economy, formation of two bonds in one pot.
Allenoate Addition-IsomerizationAllenic enolateUse of readily available allenoates.
Multi-component ReactionVarious transient intermediatesRapid assembly of molecular complexity.

Catalytic Approaches for Methoxycrotonic Acid and its Derivatives

Catalytic methods offer significant advantages in organic synthesis, including increased reaction rates, milder reaction conditions, and the potential for asymmetric induction. For the synthesis of this compound and its derivatives, catalytic approaches could focus on the efficient formation of the key C-O bond or the construction of the unsaturated backbone.

One promising catalytic route involves the O-alkylation of β-keto esters . The enolate of a β-keto ester, such as ethyl 2-oxobutanoate, can be generated catalytically and then reacted with a methylating agent. Phase-transfer catalysis has been shown to be effective for the asymmetric α-alkylation of cyclic β-keto esters, suggesting its potential applicability to O-alkylation as well. rsc.org Following O-methylation, subsequent steps would be required to introduce the double bond and, if necessary, hydrolyze the ester.

Transition metal catalysis could also play a role. While direct catalytic methoxylation of the α-position of an α,β-unsaturated ester is challenging, a multi-step catalytic process could be envisioned. For example, a palladium-catalyzed cross-coupling reaction could be used to introduce a functional group at the 2-position, which could then be converted to a methoxy group.

Furthermore, biocatalysis presents a green and highly selective alternative. Enzymes could potentially be engineered to catalyze the stereoselective methoxylation of a suitable precursor. While this is a more forward-looking approach, the advancements in enzyme engineering make it a plausible future strategy.

Table 3.4: Potential Catalytic Approaches for this compound Synthesis
Catalytic Method Key Transformation Potential Catalyst Advantages
Catalytic O-AlkylationO-methylation of a β-keto esterPhase-transfer catalyst, Lewis acidMilder conditions, potential for enantioselectivity.
Transition Metal CatalysisC-O bond formationPalladium, Copper complexesHigh efficiency, functional group tolerance.
BiocatalysisStereoselective methoxylationEngineered enzymesHigh selectivity, environmentally friendly.

Mechanistic Elucidation of Synthetic Pathways (e.g., from bromo-acids)

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting outcomes. The synthesis of this compound from a 2-bromo-acid precursor is believed to proceed through a nucleophilic substitution mechanism.

When a 2-bromocrotonate is treated with a methoxide ion, the reaction likely follows a nucleophilic vinylic substitution pathway. Unlike nucleophilic substitution at a saturated sp³ carbon (Sₙ2), substitution at an sp²-hybridized vinylic carbon is generally more difficult. The mechanism can proceed through several pathways, including an addition-elimination or an elimination-addition sequence.

In the addition-elimination mechanism , the methoxide nucleophile adds to the double bond at the carbon bearing the bromine atom. This forms a carbanionic intermediate, which then eliminates the bromide ion to give the final product.

Scheme 2: Plausible Addition-Elimination Mechanism

Alternatively, an elimination-addition mechanism would involve an initial elimination to form an allene (B1206475) intermediate, followed by the addition of the methoxide. However, for the structure of 2-bromocrotonate, the addition-elimination pathway is generally considered more plausible.

The stereochemical outcome of the reaction is highly dependent on the specific mechanism and reaction conditions. A concerted Sₙ2-like displacement at a vinylic center is rare but can lead to retention of configuration. The stepwise addition-elimination mechanism can lead to a mixture of stereoisomers, depending on the lifetime and rotational barriers of the carbanionic intermediate.

Factors such as the solvent, temperature, and the nature of the base can influence the predominant mechanistic pathway and thus the stereoselectivity of the reaction. For example, aprotic solvents tend to favor substitution reactions, while protic solvents can stabilize intermediates and may favor different pathways.

Table 3.5: Mechanistic Pathways for the Synthesis of this compound from 2-Bromocrotonic Acid
Mechanism Key Intermediate Stereochemical Outcome
Addition-EliminationCarbanionCan lead to a mixture of isomers.
Elimination-AdditionAlleneLess likely for this substrate.
Concerted Sₙ2-likePentacoordinate transition stateRetention of configuration.

Mechanistic Investigations of 2 Methoxycrotonic Acid Reactions

Reactivity Profile of the Alpha,Beta-Unsaturated Carbonyl Moiety

The alpha,beta-unsaturated carbonyl moiety in 2-methoxycrotonic acid is a key determinant of its reactivity. This conjugated system, comprising a carbon-carbon double bond and a carbonyl group, creates a polarized electronic structure that is susceptible to both nucleophilic and electrophilic attack. The presence of an electron-donating methoxy (B1213986) group at the alpha-position further influences this reactivity.

Key features of the reactivity profile include:

Electrophilicity of the Beta-Carbon: The electron-withdrawing nature of the carbonyl group renders the beta-carbon electrophilic. This makes it a prime target for nucleophilic attack, a characteristic reaction of alpha,beta-unsaturated carbonyl compounds known as Michael addition. researchgate.net

Nucleophilicity of the Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom impart nucleophilic character, allowing it to react with electrophiles.

Influence of the Methoxy Group: The methoxy group at the alpha-position can exert both electronic and steric effects. Electronically, it can donate electron density into the conjugated system, potentially modulating the electrophilicity of the beta-carbon. Sterically, it can hinder the approach of reactants to the alpha-carbon and the carbonyl group.

The reactivity of alpha,beta-unsaturated carbonyl compounds can be quantitatively assessed through structure-activity relationships. researchgate.net Factors such as substitution patterns on the vinyl carbons can significantly impact reactivity, with methyl substitutions generally diminishing it. researchgate.net

Table 1: Factors Influencing the Reactivity of α,β-Unsaturated Carbonyl Moieties

FactorInfluence on ReactivityRationale
Substitution at β-carbon Increased substitution generally decreases reactivity.Steric hindrance can impede nucleophilic attack.
Nature of the Nucleophile "Soft" nucleophiles preferentially attack the β-carbon.This is consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory. rsc.org
Nature of the Electrophile "Hard" electrophiles tend to react at the carbonyl oxygen.The carbonyl oxygen is a "harder" nucleophilic center compared to the C=C bond.
Solvent Effects Polar solvents can stabilize charged intermediates.This can influence the rate and pathway of addition reactions.

Carboxyl Group Functionalization and Derivatization Strategies

The carboxylic acid group in this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These transformations are crucial for synthesizing various esters, amides, and other derivatives with potential applications in different fields of chemistry.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. wikipedia.org The kinetics of esterification of similar compounds like crotonic acid have been studied, often revealing second-order kinetics. researchgate.net

Amidation: Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. Direct reaction is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. vander-lingen.nl Therefore, the carboxylic acid is typically activated first. This can be done by converting it to a more reactive species like an acid chloride or by using coupling agents. Recent advances have also explored direct amidation of esters using catalysts. nsf.gov

Table 2: Common Methods for Esterification and Amidation

ReactionReagentsConditionsKey Features
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Typically requires heat and removal of water.Reversible reaction; equilibrium-driven.
Amidation (via Acid Chloride) Thionyl Chloride (SOCl₂), then AmineTwo-step process; often performed at room temperature.High-yielding and generally applicable. libretexts.org
Peptide Coupling Amine, Coupling Agent (e.g., DCC, EDC)Mild conditions; often used for complex molecules.Minimizes side reactions and racemization.
Direct Amidation of Esters Ester, Amine, Catalyst (e.g., Sodium Methoxide)Can be an alternative to traditional methods. vander-lingen.nlAvoids the need for activating the carboxylic acid.

Acid Halides: this compound can be converted to the corresponding acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org Acid halides are highly reactive intermediates that serve as valuable precursors for the synthesis of esters, amides, and other acyl derivatives. openstax.org

Anhydrides: Acid anhydrides of this compound can be prepared by reacting the acid chloride with a carboxylate salt or by treating the carboxylic acid with a dehydrating agent like acetic anhydride (B1165640) upon heating. wikipedia.orgopenstax.orgmasterorganicchemistry.com Anhydrides are also reactive acylating agents. openstax.org

Electrophilic and Nucleophilic Addition Reactions Across the Carbon-Carbon Double Bond.nih.gov

The carbon-carbon double bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions. dalalinstitute.com The outcome of these reactions is influenced by the electronic nature of the conjugated system and the type of reagent used.

Electrophilic Addition: In electrophilic addition, an electrophile adds to the double bond. pressbooks.pub The reaction typically proceeds through a carbocation intermediate. pressbooks.pub The regioselectivity of the addition is governed by the stability of the resulting carbocation. For instance, the reaction of crotonic acid with hydrogen bromide yields 3-bromobutyric acid. wikipedia.org

Nucleophilic Addition (Michael Addition): As mentioned earlier, the beta-carbon of the alpha,beta-unsaturated system is electrophilic and readily undergoes conjugate addition with nucleophiles. nih.gov This reaction, known as the Michael addition, is a powerful tool for carbon-carbon bond formation. researchgate.net A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. researchgate.netnih.gov The cysteine thiolate is a particularly effective nucleophile in biological systems. nih.gov

Table 3: Comparison of Electrophilic and Nucleophilic Addition

Reaction TypeAttacking SpeciesInitial Site of AttackIntermediateTypical Product
Electrophilic Addition Electrophile (e.g., H⁺, Br⁺)Carbon-carbon double bond (π-electrons)CarbocationSaturated halide or alcohol
Nucleophilic Addition Nucleophile (e.g., R₂CuLi, RNH₂, RS⁻)β-carbon of the unsaturated systemEnolate1,4-adduct

Decarboxylation Pathways of Substituted Alpha,Beta-Unsaturated Carboxylic Acids.vander-lingen.nl

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. For alpha,beta-unsaturated carboxylic acids, this process can be influenced by the substitution pattern and reaction conditions. While simple carboxylic acids are generally stable to heat, those with specific structural features, such as a beta-keto group, undergo decarboxylation more readily. masterorganicchemistry.com

The decarboxylation of aromatic carboxylic acids has been shown to be an exergonic reaction. nih.gov The mechanism often involves the formation of an intermediate that can stabilize the negative charge that develops as the C-C bond to the carboxyl group breaks. For some substrates, this can occur through a cyclic transition state. masterorganicchemistry.com Catalytic methods, sometimes employing transition metals, have been developed to facilitate the decarboxylation of various aromatic and aliphatic carboxylic acids. nih.govorganic-chemistry.orgrwth-aachen.de

Pericyclic Reactions and Cycloaddition Chemistry Involving the Unsaturated System.masterorganicchemistry.com

The conjugated pi-system of this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. libretexts.org These reactions are characterized by their high stereospecificity. libretexts.org

Cycloaddition Reactions: A prominent class of pericyclic reactions is the cycloaddition, where two unsaturated molecules combine to form a cyclic product. msu.edu The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. dspmuranchi.ac.inmeta-synthesis.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The alpha,beta-unsaturated system of this compound or its derivatives can act as a dienophile. The presence of the electron-withdrawing carboxyl group and the electron-donating methoxy group can influence the reactivity and regioselectivity of the cycloaddition. dspmuranchi.ac.in

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a sigma bond and the consumption of a pi bond, leading to a cyclic product, or the reverse ring-opening process. libretexts.org

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a pi-electron system. dspmuranchi.ac.in

The feasibility and outcome of pericyclic reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.org

Transition Metal-Catalyzed Transformations and C-H Functionalization Directed by the Carboxyl Group

The carboxyl group of α,β-unsaturated carboxylic acids, such as this compound, serves as a versatile directing group in a variety of transition metal-catalyzed reactions. This directing ability facilitates the selective functionalization of C-H bonds, which are typically unreactive, by bringing the catalyst into close proximity to the target bond. This approach allows for the construction of complex molecular architectures with high regioselectivity.

One of the key transformations enabled by carboxylate-directed C-H activation is arylation. While specific studies on this compound are not extensively detailed in the provided context, the general principles of carboxylate-directed C-H arylation can be inferred. Palladium and ruthenium are common catalysts for this type of transformation. For instance, palladium-catalyzed mono-arylation of benzoic acid derivatives with aryl iodides has been achieved in aqueous media. The efficiency of these reactions can be influenced by steric hindrance, with ortho-substituted benzoic acids sometimes exhibiting lower reactivity.

The carboxyl group can also direct other C-H functionalization reactions, including alkenylation and amidation. In alkenylation reactions, oxidative coupling with olefins or alkynes can lead to the formation of lactones, often employing silver or copper as oxidants. For amidation, cobalt(III) and rhodium(III) catalysts have been utilized with dioxazolones as amidating agents, showing good functional group tolerance and high yields.

The general mechanism for these transformations often involves a concerted metalation-deprotonation (CMD) pathway. In this process, the carboxylate group coordinates to the metal center, and an ancillary ligand on the metal facilitates the deprotonation of the targeted C-H bond. This forms a metallacyclic intermediate, which then undergoes further reaction, such as oxidative addition with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the catalyst.

It is important to note that a potential side reaction in these processes is hydrodecarboxylation, which is also catalyzed by transition metals. The development of reaction conditions that favor C-H functionalization over decarboxylation is a key challenge in this field.

While the provided information offers a general overview of the potential of the carboxyl group as a directing group in transition metal-catalyzed C-H functionalization, detailed experimental data on this compound itself is limited. The following table summarizes the types of transformations that are generally applicable to carboxylic acids and could potentially be applied to this compound.

TransformationCatalyst System (Example)Coupling Partner (Example)Product Type
ArylationPalladium (e.g., Pd(OAc)2)Aryl halidesArylated carboxylic acids
ArylationRuthenium (e.g., [Ru(p-cymene)Cl2]2)Aryl halidesArylated carboxylic acids
AlkenylationRhodium (e.g., [RhCpCl2]2)AlkenesAlkenylated carboxylic acids / Lactones
AmidationCobalt (e.g., [CpCo(CO)I2])DioxazolonesAmidated carboxylic acids

Further research is needed to explore the specific reactivity of this compound in these transition metal-catalyzed C-H functionalization reactions and to optimize conditions for selective transformations.

Table of Compounds

Compound Name
This compound
Benzoic acid
Aryl iodide
Dioxazolone
Palladium acetate (B1210297)
[Ru(p-cymene)Cl2]2
[RhCpCl2]2
[CpCo(CO)I2]
Silver
Copper
Rhodium
Cobalt
Ruthenium
Palladium

The carboxyl group is a versatile and effective directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and transformation of otherwise inert C-H bonds, providing a powerful tool for molecular synthesis. In the context of α,β-unsaturated carboxylic acids like this compound, the carboxyl group can steer the catalytic cycle toward specific positions, enabling the introduction of new functional groups with high regioselectivity.

The directing action of the carboxyl group typically proceeds through the formation of a metallacyclic intermediate. The metal catalyst coordinates to the carboxylate, bringing it into close proximity to a targeted C-H bond. This facilitates a concerted metalation-deprotonation (CMD) step, leading to the formation of a stable, often five- or six-membered, metallacycle. This intermediate is central to the subsequent functionalization step.

A range of transition metals, including palladium, rhodium, ruthenium, and cobalt, have been successfully employed in carboxylate-directed C-H functionalization. These reactions encompass a variety of transformations, such as arylation, alkenylation, and amidation, showcasing the broad utility of this approach.

One of the significant challenges in this field is the potential for competitive decarboxylation, a side reaction also catalyzed by transition metals. The development of reaction conditions that favor the desired C-H functionalization pathway over decarboxylation is a critical aspect of method development.

While specific research detailing the transition metal-catalyzed C-H functionalization of this compound is not extensively documented in the public domain, the general principles derived from studies on other carboxylic acids provide a strong foundation for its potential reactivity. The electronic and steric properties of the methoxy group and the methyl group on the double bond would likely influence the reactivity and selectivity of such transformations.

The following table summarizes common transition metal-catalyzed C-H functionalization reactions directed by a carboxyl group, which could be hypothetically applied to this compound.

Transformation Typical Catalyst Coupling Partner Potential Product from this compound
ArylationPalladium(II)Aryl HalidesArylated this compound derivatives
AlkenylationRhodium(III)AlkenesAlkenylated this compound derivatives
AmidationCobalt(III)DioxazolonesAmidated this compound derivatives
AlkylationIron(II)Alkylating AgentsAlkylated this compound derivatives

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and stereochemistry of organic molecules. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra would provide definitive information on the connectivity and spatial arrangement of atoms within the 2-Methoxycrotonic acid molecule.

The ¹H NMR spectrum of this compound is anticipated to provide key insights into its structure. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are influenced by the electronic environment of the protons.

For the parent compound, trans-crotonic acid, the ¹H NMR spectrum typically shows a doublet for the methyl protons (H-4) around δ 1.9 ppm, a doublet of quartets for the vinylic proton at C-3 (H-3) around δ 7.0 ppm, and a doublet for the vinylic proton at C-2 (H-2) around δ 5.8 ppm. The carboxylic acid proton is usually a broad singlet at a higher chemical shift.

In this compound, the introduction of the electron-donating methoxy (B1213986) group at the C-2 position would significantly alter the chemical shifts of the nearby protons. The methoxy group itself would present as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The vinylic proton at C-3 would likely experience a downfield shift due to the resonance effect of the methoxy group. The methyl protons at C-4 would also be influenced, though to a lesser extent.

Predicted ¹H NMR Data for this compound: (Based on analysis of crotonic acid and substituent effects)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH> 10.0broad singlet-
H-37.2 - 7.5quartet~7
-OCH₃3.7 - 3.9singlet-
H-4 (CH₃)1.9 - 2.1doublet~7

This table is predictive and actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

For trans-crotonic acid, the carbonyl carbon (C-1) resonates around δ 172 ppm, the vinylic carbon C-2 at approximately δ 122 ppm, the vinylic carbon C-3 at about δ 147 ppm, and the methyl carbon (C-4) around δ 18 ppm.

The methoxy group at C-2 in this compound would cause a significant downfield shift for the C-2 carbon due to its electronegativity and resonance effects. The C-1, C-3, and C-4 carbons would also experience shifts, though likely to a smaller degree. The methoxy carbon itself would appear in the typical region for such groups, around δ 50-60 ppm.

Predicted ¹³C NMR Data for this compound: (Based on analysis of crotonic acid and substituent effects)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C=O)170 - 175
C-2150 - 155
C-3125 - 130
C-4 (CH₃)15 - 20
-OCH₃55 - 60

This table is predictive and actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. The spectra arise from the vibrations of molecular bonds, and specific bonds or groups of bonds have characteristic vibrational frequencies.

For this compound, the key functional groups are the carboxylic acid, the carbon-carbon double bond, and the methoxy group.

Carboxylic Acid Group: This group gives rise to several characteristic bands. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. The C=O stretching vibration will produce a strong, sharp peak around 1720-1700 cm⁻¹. C-O stretching and O-H bending vibrations are also expected at lower frequencies.

C=C Double Bond: The C=C stretching vibration for an α,β-unsaturated acid typically appears in the 1650-1620 cm⁻¹ region.

Methoxy Group: The C-O-C stretching vibrations of the methoxy group are expected to produce strong bands in the 1250-1000 cm⁻¹ region. The C-H stretching of the methoxy methyl group will be observed around 2950-2850 cm⁻¹.

Predicted Vibrational Frequencies for this compound: (Based on data for crotonic acid and related compounds)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Broad
Carboxylic AcidC=O stretch1720 - 1700Strong
AlkeneC=C stretch1650 - 1620Medium
MethoxyC-O stretch1250 - 1000Strong
MethylC-H stretch2950 - 2850Medium

This table is predictive and actual experimental values may vary.

Electronic Spectroscopy (UV-Vis) for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

Crotonic acid, as an α,β-unsaturated carboxylic acid, exhibits a π → π* transition. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituents. For crotonic acid in ethanol, the λmax is observed around 204 nm.

The introduction of a methoxy group at the C-2 position, which acts as an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelength) of the λmax. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. The magnitude of this shift can be estimated using Woodward-Fieser rules for α,β-unsaturated carboxylic acids.

Predicted UV-Vis Absorption for this compound:

ChromophoreSolventPredicted λmax (nm)
α,β-unsaturated carboxylic acid with α-methoxy groupEthanol215 - 225

This table is predictive and actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₅H₈O₃), the molecular weight is 116.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 116.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for α,β-unsaturated carboxylic acids and ethers. Common fragmentation patterns would include:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 85.

Loss of a methyl radical (•CH₃) from the methoxy group: Leading to a fragment at m/z 101.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂): Characteristic of carboxylic acids.

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

Predicted Key Mass Fragments for this compound:

m/zProposed Fragment
116[M]⁺˙ (Molecular Ion)
101[M - CH₃]⁺
85[M - OCH₃]⁺
71[M - COOH]⁺
59[COOCH₃]⁺

This table is predictive and actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its stereochemistry and revealing details about its crystal packing and intermolecular interactions, such as hydrogen bonding through the carboxylic acid groups.

Based on a comprehensive search of available scientific literature, dedicated computational chemistry studies focusing solely on this compound could not be located. The specific data required to populate the sections and subsections of the requested article—such as optimized geometrical parameters, frontier molecular orbital energies, Mulliken atomic charges, reaction pathways, and solvation effects for this particular compound—are not present in the accessible research.

Generating this information without published scientific data would amount to fabrication and would not be scientifically accurate or valid. Therefore, it is not possible to fulfill the request to create a detailed article on the computational chemistry of this compound that adheres to the provided outline.

Computational Chemistry Approaches to 2 Methoxycrotonic Acid

Theoretical Insights into Stereoisomer Stability and Interconversion Barriers

Computational chemistry provides a powerful lens for examining the conformational preferences and the dynamics of stereoisomer interconversion in molecules like 2-methoxycrotonic acid. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to predict the relative stabilities of various isomers and the energy barriers that separate them. These theoretical approaches offer detailed insights into the geometric and electronic factors governing molecular structure and reactivity.

For this compound, several stereoisomers can be considered, arising from the configuration around the C=C double bond (E/Z) and the orientation of the methoxy (B1213986) and carboxyl groups. The stability of these isomers is influenced by a delicate balance of steric hindrance, electronic effects, and potential intramolecular interactions.

Furthermore, rotation around the C-C and C-O single bonds leads to different conformers, such as s-cis and s-trans forms, which also exhibit distinct energy levels. The interconversion between these conformers and between the E and Z isomers proceeds through transition states, the energies of which determine the rotational and isomerization barriers.

A comprehensive computational analysis of this compound would involve geometry optimization of all possible stereoisomers to determine their minimum energy conformations. Subsequent calculations, such as potential energy surface scans or transition state searches, would be necessary to elucidate the energy barriers for interconversion. The results of such studies would typically be presented in data tables summarizing the relative energies of the stable isomers and the activation energies for their interconversion.

Table 6.5.1: Hypothetical Relative Energies of this compound Stereoisomers (Note: The following data is illustrative and not based on published computational results for this compound.)

Stereoisomer Conformation Relative Energy (kcal/mol)
(E)-2-Methoxycrotonic acid s-trans 0.00
(E)-2-Methoxycrotonic acid s-cis 1.20
(Z)-2-Methoxycrotonic acid s-trans 2.50
(Z)-2-Methoxycrotonic acid s-cis 3.80

Table 6.5.2: Hypothetical Interconversion Barriers for this compound (Note: The following data is illustrative and not based on published computational results for this compound.)

Interconversion Process Energy Barrier (kcal/mol)
(E)-s-trans ⇌ (E)-s-cis 4.50
(Z)-s-trans ⇌ (Z)-s-cis 3.20
(E)-isomer ⇌ (Z)-isomer > 40.0

Such theoretical investigations are crucial for understanding the intrinsic properties of this compound and can inform experimental studies on its synthesis, characterization, and reactivity. The lack of specific published data, however, underscores an opportunity for future computational research to fill this knowledge gap.

Biochemical and Enzymatic Transformations of Methoxycrotonic Acids

Microbial Catabolism of Substituted Methoxybenzoic Acids Leading to Methoxycrotonic Acid Intermediates

Current scientific literature provides limited specific information regarding the microbial catabolism leading to 2-methoxycrotonic acid. However, extensive research has been conducted on the degradation of substituted methoxybenzoic acids, which results in the formation of the closely related isomer, 3-methoxycrotonic acid. For instance, in the degradation of 2,4,5-trimethoxybenzoic acid by soil bacteria such as Arthrobacter and Pseudomonas species, 3-methoxycrotonic acid has been identified as a key intermediate. researchgate.netdoi.orghmdb.ca This process typically involves the initial demethylation of the methoxybenzoic acid to form hydroxylated intermediates, followed by ring cleavage. hmdb.ca

The formation of methoxycrotonic acid from aromatic precursors is a crucial step in funneling complex aromatic compounds into central metabolic pathways. While the direct microbial production of this compound from substituted methoxybenzoic acids is not well-documented, the established pathways for the 3-isomer suggest a potential, though currently unconfirmed, analogous route for the 2-isomer under specific microbial and substrate conditions.

Enzymatic Hydration and Methoxyl Group Elimination Mechanisms in Degradative Pathways

The central mechanism for the degradation of methoxycrotonic acids involves enzymatic hydration and the subsequent elimination of the methoxyl group. In the case of 3-methoxycrotonic acid, evidence strongly suggests a process where the methoxyl group is replaced by a hydroxyl group through a reaction that involves the addition of water, followed by the elimination of methanol (B129727). researchgate.netdoi.orghmdb.ca This transformation is a critical step, as it converts the methoxy-substituted acid into a more readily metabolizable intermediate.

While the specific enzymes responsible for the hydration and demethoxylation of this compound have not been characterized, it is hypothesized that a similar enzymatic mechanism exists. This would likely involve a hydratase that facilitates the addition of a water molecule across the double bond, leading to a hydroxylated intermediate from which methanol is subsequently eliminated. This proposed mechanism is consistent with known biochemical reactions involving the transformation of alpha,beta-unsaturated acids.

Role of Methoxycrotonic Acid in Specific Microbial Metabolic Pathways

Due to the limited research on this compound, its precise role in specific microbial metabolic pathways remains to be elucidated. Based on the metabolic fate of the more extensively studied 3-methoxycrotonic acid, it is plausible that this compound, if formed, would serve as an intermediate in the degradation of certain methoxylated aromatic compounds. researchgate.netdoi.orghmdb.ca

The degradation of 3-methoxycrotonic acid by soil isolates of Pseudomonas and Arthrobacter indicates its role as a carbon and energy source for these microorganisms. researchgate.netdoi.org The pathway likely involves the conversion of the methoxycrotonic acid to a central metabolic intermediate, such as pyruvate (B1213749) or acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The specific sequence of enzymatic reactions and the exact entry point into central metabolism for the degradation products of this compound are areas that require further investigation.

Comparative Analysis with Other Alpha,Beta-Unsaturated Acid Isomerases

A comparative analysis of the enzymes acting on this compound with other alpha,beta-unsaturated acid isomerases is currently challenging due to the lack of identified specific isomerases for this substrate. However, we can infer potential characteristics based on the broader family of these enzymes. Alpha,beta-unsaturated acid isomerases are a class of enzymes that catalyze the cis-trans isomerization of the double bond in their substrates.

These isomerases play important roles in various metabolic pathways, including the degradation of fatty acids and aromatic compounds. The substrate specificity of these enzymes can be quite varied, with some exhibiting a broad range of acceptable substrates while others are highly specific. It is conceivable that an isomerase capable of acting on this compound would share structural and mechanistic features with other known alpha,beta-unsaturated acid isomerases, such as a catalytic base to facilitate the isomerization reaction. Further research is needed to isolate and characterize such an enzyme to allow for a direct comparative analysis.

Role of 2 Methoxycrotonic Acid As a Synthetic Building Block

Precursor in the Organic Synthesis of Complex Molecules and Fine Chemicals

While specific, large-scale applications of 2-Methoxycrotonic acid as a precursor for complex molecules are not widely documented in readily available literature, its structure is analogous to other unsaturated carboxylic acids that are pivotal in organic synthesis. For instance, the parent compound, crotonic acid, serves as a starting material in the production of various fine chemicals, including pharmaceuticals and plasticizers. nih.gov The reactions typically involve transformations of its double bond or carboxylic acid group. wikipedia.org It is plausible that this compound could be employed in similar synthetic strategies to introduce specific methoxy (B1213986) functionalities into a target molecule, potentially influencing its biological activity or material properties.

Integration into Heterocyclic Compound Synthesis (e.g., Furanones, Lactones)

Heterocyclic compounds are crucial in medicinal chemistry and materials science. Furanones and lactones, in particular, are common motifs in natural products with significant biological activity. nih.govnih.gov The synthesis of these rings often involves the cyclization of functionalized precursors.

A comprehensive review of the scientific literature does not yield specific examples of this compound being used to synthesize furanones or lactones. However, the general synthesis of these heterocycles often relies on precursors with functionalities similar to those in this compound. For instance, γ-lactones can be formed through the intramolecular hydroacyloxylation of unsaturated carboxylic acids or the cyclization of halo- or hydroxy-acids. organic-chemistry.org The presence of both a double bond and a carboxylic acid in the this compound structure suggests its potential as a substrate for such cyclization reactions, which could lead to methoxy-substituted furanone or lactone derivatives.

Key Lactone Synthesis Strategies

Method Description Potential Applicability
Halolactonization Involves treating an unsaturated acid with a halogen source, leading to a cyclic halolactone intermediate that can be further modified. The double bond in this compound could react to form a methoxy-substituted halolactone.
Oxidative Lactonization Diols can be oxidized to form lactones, often using metal catalysts or biocatalysts. nih.gov While not a diol, the functional groups of this compound could be modified to create a suitable precursor.

| Reductive Cyclization | Ketoacids or ketoesters can be reduced and cyclized to form lactones, often with high stereoselectivity. mdpi.com | Synthetic modification of this compound could yield a ketoacid precursor for this pathway. |

Utility in Polymer and Material Science Research (Monomer Applications)

In polymer science, monomers containing carboxylic acid groups, such as methacrylic acid and acrylic acid, are widely used to create pH-sensitive hydrogels, adhesives, and coatings. nih.govnih.gov The parent compound, crotonic acid, is primarily used as a comonomer with vinyl acetate (B1210297) to produce copolymers for paints and adhesives. wikipedia.org

Specific research detailing the use of this compound as a monomer in polymer and material science is not prominent in the available literature. However, its structural features—an unsaturated double bond for polymerization and a carboxylic acid group for functionality—make it a candidate for such applications. Its incorporation into a polymer backbone could impart unique properties due to the presence of the methoxy group, potentially affecting the polymer's solubility, thermal stability, or adhesive characteristics. The concentration and type of monomer are known to significantly impact the physical properties, such as the storage modulus and swelling degree, of the resulting polymer. nih.govresearchgate.net

Exploration of Chirality Transfer in Synthesis Utilizing this compound Scaffolds

Chirality transfer is a sophisticated strategy in asymmetric synthesis where the stereochemistry of a starting material directs the formation of a new stereocenter in the product. This process is fundamental in producing enantiomerically pure compounds, which is critical in the pharmaceutical industry.

There is no specific documentation found in the scientific literature on the use of this compound scaffolds for chirality transfer. The concept often involves chiral catalysts or auxiliaries that interact with the substrate to control the stereochemical outcome of a reaction. aps.org For a molecule like this compound to be used in this context, it would typically first need to be resolved into its individual enantiomers (if chiral) or be derivatized with a chiral auxiliary. The resulting chiral scaffold could then, in principle, be used to direct subsequent reactions, transferring its stereochemical information to the final product.

Emerging Research Frontiers and Future Perspectives

Development of Advanced Catalytic Systems for Stereoselective Functionalization of 2-Methoxycrotonic Acid

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals. For this compound, which possesses a double bond, the development of advanced catalytic systems for stereoselective functionalization is a key research frontier. The goal is to develop catalysts that can facilitate reactions at specific sites on the molecule with high selectivity for a particular stereoisomer.

Research in this area is focused on several key aspects:

Chiral Catalysts: The design and synthesis of novel chiral catalysts, including organocatalysts and transition-metal complexes, are central to achieving high enantioselectivity in reactions such as asymmetric hydrogenation, epoxidation, and dihydroxylation of the carbon-carbon double bond.

Biocatalysis: The use of enzymes, or "biocatalysts," offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.org Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the functionalization of complex molecules like this compound. rsc.orgresearchgate.net

Heterogeneous Catalysis: The development of solid-supported catalysts is another important avenue of research. scispace.comresearchgate.netaston.ac.uk These catalysts offer advantages in terms of separation, recovery, and reusability, which are crucial for industrial-scale applications. scispace.comresearchgate.netaston.ac.uk

Recent studies on related unsaturated carboxylic acids have demonstrated the potential of these approaches. For instance, the use of solid acid catalysts has been shown to be effective in the acetoxylation of lactic acid, a step towards the synthesis of acrylic acid. scispace.comresearchgate.netaston.ac.uk Similarly, enoate reductases have been employed for the enzymatic hydrogenation of unsaturated dicarboxylic acids. researchgate.net These findings provide a strong foundation for the development of similar catalytic systems for this compound.

Catalytic ApproachCatalyst TypePotential Reaction on this compoundKey Advantages
Organocatalysis Chiral Amines, PhosphinesAsymmetric Michael Addition, EpoxidationMetal-free, often milder reaction conditions
Transition-Metal Catalysis Rhodium, Ruthenium, Iridium complexesAsymmetric Hydrogenation, HydroformylationHigh turnover numbers, broad substrate scope
Biocatalysis Ene-reductases, LipasesStereoselective reduction of C=C bond, EsterificationHigh stereoselectivity, mild conditions, green
Heterogeneous Catalysis Supported Metals, Solid AcidsHydrogenation, EsterificationEase of separation, reusability, process intensification

Exploration of Novel Biochemical Pathways and Enzyme Discovery Involving Methoxycrotonic Acid Metabolism

Understanding how organisms metabolize compounds like this compound can unveil novel enzymes and biochemical pathways with significant biotechnological potential. nih.gov While the specific metabolic pathways for this compound are not yet fully elucidated, research into the metabolism of related short-chain fatty acids provides a roadmap for future investigations. hmdb.ca

The exploration of these pathways involves a multi-pronged approach:

Metabolomics: Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), are used to identify and quantify metabolites in biological systems exposed to this compound. This can help to map the metabolic fate of the compound.

Genomics and Proteomics: By identifying the genes and proteins that are upregulated in the presence of this compound, researchers can pinpoint the enzymes responsible for its transformation.

In Vitro Reconstitution: Once potential enzymes are identified, they can be produced in the laboratory and their activity can be studied in detail. nih.gov This allows for the precise characterization of their function and substrate specificity.

The discovery of novel enzymes involved in methoxycrotonic acid metabolism could have significant implications. For example, these enzymes could be harnessed as biocatalysts for the synthesis of valuable chemicals or for bioremediation applications. The study of metabolic pathways is fundamental to understanding cellular function and how organisms adapt to their environment. longdom.org

High-Throughput Computational Screening and Design for Novel Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rapid screening of vast chemical spaces and the rational design of molecules with desired properties. researcher.life For this compound, high-throughput computational screening offers a powerful approach to discover novel derivatives with enhanced biological activity or improved material properties.

The process typically involves the following steps:

Library Generation: A virtual library of this compound derivatives is created by systematically modifying its chemical structure.

Property Prediction: Using computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, the properties of each derivative in the library are predicted. researcher.life These properties can include biological activity, toxicity, and physicochemical characteristics.

Virtual Screening: The library is then screened to identify candidates that meet a predefined set of criteria.

Experimental Validation: The most promising candidates identified through virtual screening are then synthesized and tested in the laboratory to validate the computational predictions.

This in silico approach can significantly accelerate the discovery process by focusing experimental efforts on the most promising candidates. nih.gov Furthermore, computational methods can provide valuable insights into the molecular mechanisms underlying the observed properties, guiding the design of next-generation derivatives. mdpi.com

Computational TechniqueApplication for this compoundPredicted Outcomes
Molecular Docking Screening for binding to target proteinsIdentification of potential bioactive derivatives
Quantum Mechanics (DFT) Calculating electronic properties, reaction mechanismsUnderstanding reactivity, spectral properties
Molecular Dynamics Simulating molecular motion over timeAssessing conformational flexibility, interactions with solvents
QSAR Relating chemical structure to biological activityPredicting the activity of unsynthesized derivatives

Sustainable Synthesis Strategies and Green Chemistry Applications for Methoxycrotonic Acid Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The development of sustainable synthesis strategies for this compound is a critical research area, driven by the need to minimize the environmental impact of chemical production. rsc.org

Key green chemistry approaches applicable to the synthesis of this compound include:

Renewable Feedstocks: Utilizing biomass-derived starting materials instead of petroleum-based feedstocks can significantly reduce the carbon footprint of the synthesis. scribd.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. whiterose.ac.uk

Catalysis: The use of catalytic processes, particularly biocatalysis and heterogeneous catalysis, is preferred over stoichiometric reagents to improve efficiency and reduce waste. scispace.comresearchgate.net

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can reduce pollution and health hazards. researchgate.net

The application of these principles can lead to the development of economically viable and environmentally friendly processes for the production of this compound. mdpi.com Research into the biocatalytic synthesis of related compounds, such as muconic acids, highlights the potential of these approaches. rsc.orgresearchgate.net

Interdisciplinary Research Integrating Advanced Spectroscopy and Theoretical Modeling

The synergy between advanced spectroscopic techniques and theoretical modeling provides a powerful platform for gaining a deep understanding of the structure, dynamics, and reactivity of molecules like this compound. This interdisciplinary approach is crucial for interpreting complex experimental data and for guiding the design of new experiments.

Advanced Spectroscopy: Techniques such as multidimensional NMR, time-resolved infrared spectroscopy, and mass spectrometry provide detailed information about the molecular structure, conformational dynamics, and reaction intermediates of this compound. nist.govutwente.nlnist.gov

Theoretical Modeling: Computational methods, including quantum mechanics and molecular dynamics simulations, can be used to calculate spectroscopic parameters, predict reaction pathways, and model the behavior of molecules in different environments. mdpi.com

By combining these experimental and theoretical approaches, researchers can develop a comprehensive picture of the chemical and physical properties of this compound. This knowledge is essential for understanding its reactivity, for designing new catalysts for its functionalization, and for predicting the properties of its derivatives. The integration of these disciplines is a hallmark of modern chemical research and is expected to drive future discoveries in the field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxycrotonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves methoxylation of crotonic acid derivatives. For example, ester intermediates like this compound methyl ester (CAS 56009-30-4) are synthesized via acid-catalyzed methoxylation, followed by hydrolysis to yield the free acid . Key parameters include temperature control (60–80°C for ester formation) and stoichiometric ratios of methoxylating agents. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : The α,β-unsaturated carbonyl group shows distinct 1H^1H NMR signals at δ 6.2–6.5 ppm (vinyl protons) and 13C^{13}C NMR peaks at δ 165–170 ppm (carbonyl carbon). Methoxy groups appear as singlets near δ 3.3–3.5 ppm .
  • IR : Strong absorption bands at 1700–1720 cm1^{-1} (C=O stretch) and 1200–1250 cm1^{-1} (C-O-C stretch) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm are used to assess purity, with retention times calibrated against standards .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage at –20°C in amber glass vials under inert gas (e.g., argon) minimizes degradation. Stability studies show <5% decomposition over 6 months under these conditions, compared to >20% degradation at room temperature .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported 1H^1H NMR chemical shifts for this compound derivatives?

  • Methodological Answer : Variations often arise from solvent effects or trace impurities. For example, in DMSO-d6_6, hydrogen bonding can shift vinyl proton signals upfield by 0.1–0.3 ppm. To standardize

  • Use high-purity deuterated solvents (e.g., CDCl3_3, D2 _2O).
  • Include internal references (e.g., TMS) and report solvent explicitly.
  • Replicate spectra across labs to confirm reproducibility .

Q. What experimental strategies are effective in elucidating the acid’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Kinetic studies under varying pH and temperature conditions reveal mechanistic pathways. For example:

  • Michael Addition : Monitor reaction progress via UV-Vis spectroscopy at 250 nm (conjugation loss).
  • Catalysis : Compare rates with/without Lewis acids (e.g., BF3_3) to identify transition states.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in adduct formation .

Q. How should researchers address conflicting data on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Contradictions often stem from incomplete equilibration or impurities. A standardized protocol includes:

  • Saturation solubility tests: Stir excess compound in solvent (e.g., DMF, DMSO) for 24 hrs at 25°C, followed by filtration and gravimetric analysis.
  • Cross-validate with HPLC to detect solubilized degradation products .

Guidelines for Reporting Research

  • Experimental Replication : Follow Beilstein Journal protocols: Detail synthetic steps, purification methods, and characterization data in the main text; provide raw spectra and chromatograms as supplementary files .
  • Data Interpretation : Use RSC guidelines to discuss NMR/IR peak assignments rigorously and address anomalies (e.g., unexpected splitting due to rotamers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.